(+)-Biperiden is a chemical compound classified as a muscarinic receptor antagonist, primarily utilized in the treatment of parkinsonism and the management of extrapyramidal side effects associated with neuroleptic drugs. It is notable for its ability to inhibit acetylcholinesterase, an enzyme critical in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in certain neural pathways .
Biperiden is derived from the bicyclic compound structure and falls under the category of piperidine derivatives. It is synthesized through various chemical pathways that involve cyclization and functional group modifications. The compound can be classified as a tertiary amine due to the presence of nitrogen in its piperidine ring, which contributes to its pharmacological activity.
The synthesis of biperiden typically involves multiple steps, including:
The yield of biperiden can vary based on the specific conditions employed during synthesis, with reported yields reaching up to 97% under optimized conditions. The purity of the final product can be confirmed through high-performance liquid chromatography (HPLC) methods.
Biperiden has a complex molecular structure characterized by the following:
Biperiden participates in several chemical reactions due to its functional groups. Notably:
The reaction kinetics suggest that biperiden exhibits uncompetitive inhibition, a less common mechanism that may involve multiple substrates interacting simultaneously with the enzyme .
Biperiden's mechanism primarily involves:
The interaction between biperiden and acetylcholinesterase has been modeled using docking studies that predict binding affinities and interactions at the molecular level. These studies reveal significant hydrogen bonding and hydrophobic interactions that stabilize biperiden's binding to the enzyme .
Biperiden exhibits several notable physical and chemical properties:
Additional properties include:
Biperiden is primarily used in clinical settings for:
Research continues into its potential applications in other neurological disorders due to its cholinergic modulation properties.
(+)-Biperiden ((1R,2S,4R)-1-(bicyclo[2.2.1]hept-5-en-2-yl)-1-phenyl-3-(piperidin-1-yl)propan-1-ol) is a chiral tertiary alcohol featuring three stereogenic centers. Its absolute configuration at the norbornenyl-pendant carbon (C1) is R, while the bridgehead carbons (C2 and C4) adopt S and R configurations, respectively, defining its dextrorotatory nature [7]. This enantiomer exhibits distinct pharmacological activity compared to its (-)-counterpart due to stereoselective interactions with muscarinic acetylcholine receptors (mAChRs). Enantiomeric differentiation relies on chromatographic resolution using chiral stationary phases (e.g., β-cyclodextrin), which exploit differential hydrophobic inclusion and hydrogen-bonding interactions [5].
Table 1: Key Structural Features of (+)-Biperiden
Property | Description |
---|---|
Molecular Formula | C₂₁H₂₉NO |
Molar Mass | 311.47 g/mol |
Stereocenters | 3 (C1: R; C2: S; C4: R) |
Chiral Resolution | β-Cyclodextrin-based LC-MS |
Key Pharmacophore | Tertiary amino alcohol; Norbornenyl hydrophobic domain |
X-ray crystallography of racemic biperiden hydrochloride reveals a folded conformation where the piperidine nitrogen forms an intramolecular hydrogen bond with the hydroxyl group (O···N distance: 2.78 Å) [7] [10]. This stabilizes a gauche orientation of the piperidinopropanol chain relative to the norbornenyl system. Density Functional Theory (DFT) simulations corroborate this, identifying the hydrogen-bonded conformer as 4.2 kcal/mol more stable than extended forms. The norbornenyl moiety adopts an exo configuration, minimizing steric clash with the phenyl ring. Notably, the crystal lattice shows disorder in the piperidine ring puckering (enveloped vs. twisted conformations), indicating dynamic flexibility [10]. Molecular docking into mAChR M1 receptors predicts that (+)-biperiden anchors via:
The (+)-enantiomer exhibits 20-fold higher affinity for human M1 mAChRs (Ki = 2.1 nM) than the (-)-enantiomer (Ki = 42 nM) [5] [6]. This stereoselectivity arises from optimal spatial alignment of the pharmacophoric elements: the (1R) configuration positions the phenyl ring orthogonal to the norbornenyl system, enabling deeper receptor penetration. In contrast, the (-)-enantiomer’s (1S) orientation induces steric clash with transmembrane helix 5. Functional assays confirm (+)-biperiden’s superior antagonism (IC50 = 8 nM vs. 210 nM for (-)-enantiomer) [5]. Additionally, (+)-biperiden weakly inhibits acetylcholinesterase (AChE) uncompetitively (Ki = 1.11 mM), forming H-bonds with Tyr341 and π-π interactions with Trp286—binding modes inaccessible to (-)-biperiden [9].
Table 2: Pharmacological Comparison of Biperiden Enantiomers
Parameter | (+)-Biperiden | (−)-Biperiden | Reference |
---|---|---|---|
M1 mAChR Ki | 2.1 nM | 42 nM | [5] |
AChE Ki | 1.11 mM (uncompetitive) | >10 mM (no inhibition) | [9] |
Predicted Binding Energy (M1) | -9.8 kcal/mol | -7.2 kcal/mol | [9] |
A early route utilized (+)-camphor-derived norbornenone, but suffered from low diastereoselectivity (de ~70%) at C1 due to poor facial control in the Grignard addition [10].
Modern syntheses employ catalytic enantioselective methods:
Industrial-scale production often resolves racemic biperiden via diastereomeric salt formation with L-(+)-tartaric acid. The (+)-biperiden·tartrate salt crystallizes preferentially (optical purity: 99.5%) from ethanol/water [5] [10].
Table 3: Stereoselective Synthetic Routes to (+)-Biperiden
Method | Key Step | Stereoselectivity | Yield |
---|---|---|---|
Chiral Pool (Camphor) | Grignard addition to norbornenone | 70% de | 35% |
Asymmetric Mannich | Cu(II)-catalyzed imino-glyoxylate coupling | 92% ee | 61% |
Prins Cyclization | MeAlCl2-mediated ene reaction | >99:1 dr (trans) | 78% |
Tartrate Resolution | Diastereomeric salt crystallization | 99.5% ee | 40% |
Compound Names in Article:
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5